REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[N+:4]([O-:8])[CH:5]=[CH:6][CH:7]=1>N1CCCCC1>[N:4]1([C:2]2[CH:3]=[N+:4]([O-:8])[CH:5]=[CH:6][CH:7]=2)[CH2:5][CH2:6][CH2:7][CH2:2][CH2:3]1
|
Name
|
|
Quantity
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2.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=[N+](C=CC1)[O-]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
N1CCCCC1
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on a silica gel column (6:1 EtOAc/MeOH)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C=1C=[N+](C=CC1)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 133.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |